Sodium pantothenate

Overview

Description

Sodium pantothenate, the sodium salt of pantothenic acid (vitamin B5), is a critical precursor in the biosynthesis of coenzyme A (CoA), an essential cofactor in fatty acid metabolism, citric acid cycle, and other metabolic pathways . It is actively transported into cells via sodium-dependent permeases, as demonstrated in Escherichia coli, where sodium ions enhance pantothenate uptake by reducing the substrate’s binding affinity (Kt) by an order of magnitude . Clinically, this compound is used to address deficiencies and metabolic disorders, such as pantothenate kinase-associated neurodegeneration (PKAN). Pharmacokinetic studies in humans show plasma concentrations of 1.56 ± 0.91 μg/mL at 2 hours post-administration of pantethine, a derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium pantothenate is synthesized by reacting pantoic acid with β-alanine. The pantoic acid is typically obtained through the fermentation of 2-hydroxy-3,3-dimethyl-4-aldehydobutyric acid using bacteria or yeast . The reaction between pantoic acid and β-alanine is carried out under controlled conditions to yield pantothenic acid, which is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: The industrial production of this compound involves the fermentation of specific substrates using genetically engineered microorganisms such as Escherichia coli or Corynebacterium glutamicum . The fermentation process is optimized to maximize the yield of pantoic acid, which is subsequently converted to this compound through chemical reactions . The final product is purified to achieve high purity and uniform particle size .

Chemical Reactions Analysis

Types of Reactions: Sodium pantothenate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pantothenic acid.

Reduction: It can be reduced to form panthenol, an alcohol analog of pantothenic acid.

Substitution: this compound can participate in substitution reactions to form derivatives such as calcium pantothenate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reactions with calcium chloride can yield calcium pantothenate.

Major Products:

Pantothenic Acid: Formed through oxidation.

Panthenol: Formed through reduction.

Calcium Pantothenate: Formed through substitution.

Scientific Research Applications

Pharmaceutical Applications

Sodium pantothenate is widely used in the pharmaceutical industry due to its essential role in human metabolism. It is utilized in the treatment of vitamin B5 deficiencies and related disorders.

- Vitamin Supplementation : this compound is administered to prevent or treat deficiencies that can lead to symptoms such as fatigue, irritability, and neurological disturbances. Its supplementation is crucial in clinical settings where patients may have increased nutritional needs or absorption issues.

- Wound Healing : Research indicates that this compound enhances wound healing by promoting cell proliferation and differentiation. A study demonstrated that topical application of this compound significantly improved healing rates in diabetic wounds compared to control groups .

- Neurodegenerative Disorders : Recent studies have investigated the efficacy of pantethine (a derivative of this compound) in treating conditions like pantothenate kinase-associated neurodegeneration (PKAN). In a pilot trial, patients showed improvement in clinical outcomes after treatment with pantethine .

Cosmetic Applications

This compound is a common ingredient in cosmetic formulations due to its moisturizing properties and ability to enhance skin barrier function.

- Skin Health : The compound is known for its ability to improve skin hydration and elasticity. It acts as a humectant, attracting moisture to the skin, which helps maintain a healthy appearance .

- Hair Care : this compound is often included in shampoos and conditioners for its conditioning properties. It penetrates the hair shaft, improving hair strength and shine while reducing split ends .

Nutritional Applications

As an essential nutrient, this compound plays a critical role in dietary supplements.

- Energy Metabolism : It is integral to the synthesis of coenzyme A, which is crucial for fatty acid oxidation and energy production from carbohydrates . This makes it particularly important for athletes and individuals engaged in high levels of physical activity.

- Dietary Sources : While this compound can be synthesized in laboratories, it is also found naturally in foods such as meats, whole grains, legumes, and vegetables. This highlights its importance in maintaining overall health through diet .

Stability Studies

A study assessed the stability of various this compound formulations over time under different conditions. Results indicated that specific formulations maintained over 99% potency over extended periods (up to 18 months), demonstrating its reliability as a pharmaceutical ingredient .

| Time (Months) | Formulation A (%) | Formulation B (%) | Control (%) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 3 | 99.94 | 99.90 | 99.80 |

| 6 | 99.86 | 99.80 | 98.48 |

| 12 | 99.68 | 99.58 | 95.02 |

| 18 | 99.38 | 99.28 | 86.73 |

Transport Mechanism Studies

Research has shown that sodium-dependent transport mechanisms are involved in the uptake of this compound at the cellular level. A study on human placental choriocarcinoma cells revealed that sodium ions play a critical role in facilitating the transport of this vitamin into cells against a concentration gradient .

Mechanism of Action

Sodium pantothenate is incorporated into coenzyme A, which is involved in numerous metabolic reactions. Coenzyme A acts as a carrier of acyl groups, facilitating the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle . This compound also increases the level of glutathione, protecting cells against peroxidative damage .

Comparison with Similar Compounds

Pantothenamides

Pantothenamides are pantothenate analogs with antiplasmodial activity. They inhibit Plasmodium falciparum growth by targeting pantothenate kinase (PanK), the first enzyme in CoA biosynthesis. Key findings include:

- Mechanism : Competitive inhibition with pantothenate. Excess pantothenate (100 µM) increases IC50 values of thiazole-containing pantothenamides by >6-fold, confirming substrate competition at PanK .

- Potency : Sub-micromolar IC50 values (e.g., compounds 12 and 19 exhibit IC50 values 2,161- and 2,461-fold higher, respectively, in aged vs. fresh medium with 100 µM pantothenate) .

- Selectivity : Human PanK3 (HsPanK3) shows 2.5–4.5-fold lower catalytic efficiency (kcat/Km) for thiazole derivatives compared to pantothenate, indicating parasite-specific targeting .

Table 1: Antiplasmodial Activity of Selected Pantothenamides

| Compound | IC50 (nM) in Fresh Medium | IC50 (nM) in Aged Medium | Fold Change with 100 µM Pantothenate |

|---|---|---|---|

| 12 | 8.2 ± 1.1 | 2161 ± 320 | 264 |

| 19 | 9.5 ± 2.3 | 2461 ± 410 | 259 |

Mycobacterium tuberculosis Pantothenate Synthetase Inhibitors

These inhibitors target pantothenate synthetase (PS), a key enzyme in bacterial vitamin B5 biosynthesis:

- Binding Mode : X-ray crystallography (PDB: 1N2H, 1N2E) reveals that inhibitors 10–13 occupy the active site, overlapping with natural substrates (pantothenate and ATP) .

- Efficacy: Optimized inhibitors show IC50 values ≥10-fold lower than early leads (e.g., actinomycin D) .

- Structural Insights : Inhibitors stabilize the "closed" conformation of the ATP-binding loop, disrupting catalytic activity .

Sulfonamide Analogs

Sulfonamide-based pantothenate mimics were among the earliest antimicrobials tested:

- Mechanism: Initially hypothesized to block CoA synthesis, their exact target remains unclear.

- Historical Data : Early analogs (e.g., pantoyltaurine) showed moderate antiplasmodial activity but lacked clinical translation due to off-target effects .

Pantethine and Derivatives

Pantethine, a disulfide derivative of pantothenate, bypasses defective PanK in PKAN:

- Mechanism : Converts to 4'-phosphopantetheine, entering CoA synthesis via an alternative pathway independent of PanK .

Table 2: Pharmacokinetic Comparison of Pantethine and Sodium Pantothenate

| Parameter | This compound (2 hr) | Pantethine (2 hr) |

|---|---|---|

| Plasma Concentration | 1.56 ± 0.91 µg/mL | 1.04 ± 0.34 µg/mL |

| CoA Levels (Serum) | Not reported | 14.3–162.0 nmol/mL |

Feedback Inhibitors of Pantothenate Kinase

Endogenous regulators of PanK include:

Biological Activity

Sodium pantothenate, the sodium salt of pantothenic acid (vitamin B5), plays a crucial role in various biological processes, primarily through its function as a precursor to coenzyme A (CoA). This article delves into its biological activity, synthesizing findings from diverse studies and presenting relevant data tables and case studies.

1. Role in Coenzyme A Biosynthesis

This compound is essential for the synthesis of CoA, a cofactor involved in numerous biochemical reactions, including fatty acid metabolism, the citric acid cycle, and the synthesis of neurotransmitters. The biosynthesis of CoA from pantothenic acid involves several enzymatic steps, with pantothenate synthetase being a critical enzyme that catalyzes the condensation of pantoic acid and β-alanine to form pantothenic acid .

Table 1: Key Enzymatic Steps in CoA Biosynthesis

| Step | Enzyme | Substrates | Products |

|---|---|---|---|

| 1 | Pantothenate synthetase | Pantoic acid + β-alanine | Pantothenic acid |

| 2 | Phosphopantetheine adenylyltransferase | Pantothenic acid + ATP | Phosphopantetheine |

| 3 | Phosphopantetheine decarboxylase | Phosphopantetheine | CoA |

2. Biological Effects and Mechanisms

This compound exhibits various biological activities beyond its role in CoA synthesis. Research indicates that it can influence metabolic pathways and cellular functions:

- Antimicrobial Activity : Studies have shown that derivatives of pantothenic acid can act as antimetabolites, inhibiting bacterial growth by interfering with CoA biosynthesis . This has led to investigations into its potential as an antimicrobial agent.

- Neuroprotective Effects : A pilot trial assessed the efficacy of pantethine (a derivative of pantothenic acid) in children with pantothenate kinase-associated neurodegeneration (PKAN). Although results indicated no significant improvement in primary endpoints, some patients showed stabilization in symptoms, suggesting potential neuroprotective effects .

Case Study: Pantethine in PKAN Treatment

- Objective : To evaluate the safety and efficacy of pantethine in children with PKAN.

- Methodology : A 24-week open-label study with dosage adjustments based on weight.

- Results : Some patients exhibited slowed progression of symptoms, but overall quality of life remained unchanged. No adverse events were reported during the trial .

3. Nutritional and Therapeutic Applications

This compound is widely recognized for its nutritional benefits. It is often included in dietary supplements due to its role in energy metabolism and synthesis of essential biomolecules.

- Supplementation Benefits : Regular intake can help alleviate symptoms associated with deficiencies such as fatigue, irritability, and impaired cognitive function. Its safety profile allows for broad use without significant risk of toxicity .

Table 2: Clinical Applications of this compound

| Application | Evidence Level | Notes |

|---|---|---|

| Energy metabolism | Strong | Essential for ATP production |

| Antimicrobial effects | Moderate | Potential for new therapies |

| Neuroprotection | Emerging | Needs further research |

4. Conclusion

This compound serves as a vital nutrient with multifaceted biological activities. Its primary role in CoA biosynthesis underpins many metabolic processes essential for health. Ongoing research continues to explore its therapeutic potential, particularly in antimicrobial applications and neuroprotection.

Future studies should focus on elucidating the mechanisms by which this compound exerts its effects and evaluating its efficacy across diverse clinical settings. As understanding deepens, this compound may find expanded applications in both preventive and therapeutic contexts.

Q & A

Basic Research Questions

Q. How can sodium pantothenate and its metabolites be accurately quantified in biological samples?

To quantify this compound and related metabolites (e.g., Coenzyme A), researchers employ liquid chromatography-mass spectrometry (LC-MS) with calibration curves and quality control protocols. Calibration standards with known concentrations are used to establish linearity, while intra- and inter-day precision is validated via quality control samples at varying concentrations . Data analysis involves peak integration, noise reduction, and normalization against internal standards. This method ensures sensitivity down to micromolar ranges, critical for studying cellular pantothenate kinetics .

Q. What molecular mechanisms facilitate this compound uptake in mammalian cells?

Sodium-dependent multivitamin transporter (SMVT) mediates the uptake of this compound in mammalian cells. Functional studies using cloned SMVT cDNA in HeLa cells revealed a Michaelis-Menten constant (Kt) of 4.9 ± 1.1 µM for pantothenate transport, with competitive inhibition by lipoate (Ki ≈ 5 µM) . Northern blot analysis confirmed SMVT’s ubiquitous expression across tissues, supporting its role in systemic vitamin distribution .

Q. What experimental models are used to study this compound’s role in wound healing?

In vitro scratch assays using human dermal fibroblasts are standardized to assess proliferation. At 20 µg/mL, this compound enhances fibroblast migration and upregulates genes like IL-6, IL-8, and HMOX-1, validated via qPCR and immunoblotting . Free radical suppression assays further link pantothenate to redox modulation, a key mechanism in tissue repair .

Advanced Research Questions

Q. How do pantothenate synthetase kinetics vary between bacterial and archaeal lineages?

Pantothenate synthetase (PanS) in Mycobacterium tuberculosis follows a Bi Uni Uni Bi Ping Pong mechanism, with kcat = 3.4 s<sup>-1</sup> and Km values of 0.13 mM (D-pantoate) and 2.6 mM (ATP) . Archaeal PanS, however, evolved independently via horizontal gene transfer from thermophilic bacteria, lacking structural homology to bacterial/eukaryotic enzymes . Phylogenetic profiling highlights convergent evolution in phosphopantothenate synthesis pathways across domains .

Q. What structural insights guide the design of pantothenate synthetase inhibitors for pathogens like H. pylori?

While M. tuberculosis PanS structures are well-characterized, H. pylori lacks resolved crystal structures, complicating inhibitor design. Homology modeling using M. tuberculosis templates, combined with virtual screening of compound libraries, identifies potential allosteric sites. Experimental validation via kinetic assays (e.g., dead-end inhibition studies) and <sup>31</sup>P NMR to track pantoyl adenylate intermediates is critical .

Q. How does this compound metabolism contribute to pantothenate kinase-associated neurodegeneration (PKAN)?

PKAN arises from mutations in PANK2, disrupting CoA biosynthesis. Patients with truncating mutations exhibit rapid-onset dystonia and MRI-defined "eye-of-the-tiger" basal ganglia lesions . In vitro assays using patient-derived cells show reduced pantothenate kinase activity, correlating with CoA depletion. Rescue experiments with 4′-phosphopantetheine (a CoA precursor) suggest therapeutic potential .

Q. Can this compound transport be targeted to inhibit Plasmodium falciparum growth?

Plasmodium relies on PfPAT, a protozoan-specific pantothenate transporter, for erythrocytic development. Yeast complementation assays confirmed PfPAT’s functionality, while fenpropimorph (a fungicide) inhibits PfPAT with IC50 values comparable to antimalarials like chloroquine . Conditional knockdown studies in Plasmodium demonstrate PfPAT’s essentiality, validating it as a drug target .

Q. How do methodological discrepancies arise in comparative studies of CoA biosynthesis pathways?

Variations in enzyme recruitment (e.g., archaeal vs. bacterial PanS) and substrate specificity (e.g., Giardia’s reliance on CoA salvage pathways) complicate cross-species comparisons. Metabolomic profiling using <sup>13</sup>C-labeled precursors and RNAi knockdowns in model organisms (e.g., Arabidopsis) clarify pathway conservation .

Q. Methodological Notes

- Contradictions in Evidence : While bacterial PanS mechanisms are well-defined , archaeal enzymes remain understudied, requiring phylogenomic approaches for pathway reconstruction .

- Data Gaps : Structural data for H. pylori PanS and Plasmodium CoA biosynthesis enzymes are limited, necessitating cryo-EM or crystallographic studies .

Properties

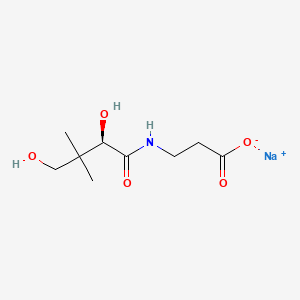

IUPAC Name |

sodium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5.Na/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTHJBOWLPZUOI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16NNaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-81-2 | |

| Record name | Sodium D-pantothenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.